3-(2-Chloro-4-nitrophenyl)-4-(methanesulfonyl)-1H-pyrrole
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Overview
Description
3-(2-Chloro-4-nitrophenyl)-4-(methanesulfonyl)-1H-pyrrole is a complex organic compound characterized by its unique structural features
Preparation Methods
Chemical Reactions Analysis
3-(2-Chloro-4-nitrophenyl)-4-(methanesulfonyl)-1H-pyrrole undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(2-Chloro-4-nitrophenyl)-4-(methanesulfonyl)-1H-pyrrole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-4-nitrophenyl)-4-(methanesulfonyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways involved are often the subject of ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
3-(2-Chloro-4-nitrophenyl)-4-(methanesulfonyl)-1H-pyrrole can be compared with other similar compounds, such as:
3-(2-Chloro-4-nitrophenyl)-1H-pyrrole: Lacks the methanesulfonyl group.
4-(Methanesulfonyl)-1H-pyrrole: Lacks the chloro and nitro groups.
3-(2-Chloro-4-nitrophenyl)-4-(methylsulfonyl)-1H-pyrrole: Has a methylsulfonyl group instead of a methanesulfonyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
87388-62-3 |
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Molecular Formula |
C11H9ClN2O4S |
Molecular Weight |
300.72 g/mol |
IUPAC Name |
3-(2-chloro-4-nitrophenyl)-4-methylsulfonyl-1H-pyrrole |
InChI |
InChI=1S/C11H9ClN2O4S/c1-19(17,18)11-6-13-5-9(11)8-3-2-7(14(15)16)4-10(8)12/h2-6,13H,1H3 |
InChI Key |
HTTXGSNRWQAWIC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CNC=C1C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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